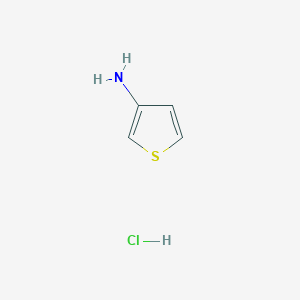

Thiophen-3-amine hydrochloride

Description

Significance as a Foundational Heterocyclic Building Block

Heterocyclic compounds, which feature rings containing at least one non-carbon atom, are fundamental to synthetic chemistry. msesupplies.com They form the core structures of countless molecules relevant to medicine, agriculture, and materials science. researcher.life Within this broad class, Thiophen-3-amine (B96201) hydrochloride stands out as a valuable heterocyclic building block. msesupplies.comresearcher.life Its importance stems from the combination of the thiophene (B33073) ring and a reactive primary amine group. cymitquimica.com

The thiophene ring is a stable aromatic system that imparts specific electronic properties and conformational rigidity to molecules. smolecule.com The amine functional group serves as a versatile handle for a multitude of chemical transformations, including nucleophilic substitutions, acylations, and coupling reactions. cymitquimica.com This reactivity allows chemists to use Thiophen-3-amine hydrochloride as a scaffold, systematically adding other functional groups and building more elaborate molecules. smolecule.com It is considered a crucial starting material for creating diverse chemical structures, particularly for applications in drug discovery and materials science. smolecule.com

Interdisciplinary Relevance in Advanced Chemical Synthesis and Derivatization

The utility of this compound extends across multiple scientific disciplines, primarily due to the diverse properties of its derivatives. Its role as a building block is central to creating novel compounds with specific functions. smolecule.com

In medicinal chemistry , the thiophene nucleus is a key component in many pharmacologically active compounds. smolecule.com Derivatives of Thiophen-3-amine are explored as potential scaffolds for new therapeutic agents. smolecule.com Research has indicated that compounds containing the thiophene moiety may possess antimicrobial and anticancer properties. smolecule.com For instance, certain substituted 3-amino-4-nitrothiophenes have been identified as potential anti-HIV agents. mdpi.com The ability to easily modify the amine group allows for the synthesis of a library of related compounds, which can then be screened for biological activity against various diseases. smolecule.com

In materials science , the unique electronic characteristics of the thiophene ring are highly valued. smolecule.com Thiophene-based polymers are known for their conductive properties, making them suitable for use in organic electronics like organic light-emitting diodes (OLEDs) and solar cells. smolecule.com More recently, thiophene units have been incorporated into covalent organic frameworks (COFs) to create advanced materials. mdpi.com For example, thiophene-based covalent triazine frameworks have been developed as efficient, visible-light-driven heterogeneous photocatalysts used in the oxidative coupling of amines. mdpi.com The incorporation of thiophene enhances light absorption and improves charge separation, highlighting its importance in developing new catalytic systems. mdpi.com

Conceptual Frameworks for Investigating Thiophene Amines in Applied Sciences

The investigation of this compound and its derivatives in applied sciences is guided by several key conceptual frameworks. These frameworks provide a systematic approach to leveraging the compound's structural and chemical properties for targeted applications.

One primary framework is the use of structure-activity relationship (SAR) studies, particularly in drug discovery. Researchers synthesize a series of derivatives from the parent this compound, making systematic modifications to its structure. By testing these analogs for biological activity, they can identify the specific molecular features responsible for the desired therapeutic effect. The thiophene ring often serves as a bioisostere, mimicking other chemical groups (like a benzene (B151609) ring) in biological systems while offering distinct electronic and solubility properties. smolecule.com

Another important framework involves computational chemistry and molecular modeling . Before engaging in extensive laboratory synthesis, researchers use computational methods to predict the potential pharmacological or material properties of hypothetical Thiophen-3-amine derivatives. smolecule.com These predictions, based on the compound's structural characteristics, can help prioritize which molecules are most likely to succeed, saving time and resources. For example, computational screening can suggest potential activities against various biological targets, such as microbes or cancer cell lines. smolecule.com

Finally, the concept of scaffold-based design is central to its use in both medicinal and materials chemistry. This compound is treated as a core scaffold that provides essential structural and electronic features. smolecule.com The research then focuses on the targeted functionalization of this scaffold to fine-tune its properties for a specific purpose, whether it is to enhance binding to a biological target or to optimize the photocatalytic efficiency of a material. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

thiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBOUWGYKDEYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497106 | |

| Record name | Thiophen-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25475-76-7 | |

| Record name | Thiophen-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiophen 3 Amine Hydrochloride and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Thiophene (B33073) Ring Systems

The construction of the thiophene nucleus is a fundamental step in the synthesis of thiophen-3-amine (B96201) hydrochloride and its analogs. Various methodologies have been developed to achieve this, with catalytic cross-coupling reactions and one-pot syntheses emerging as particularly powerful approaches.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in the synthesis of substituted thiophenes. kobe-u.ac.jpresearchgate.net Reactions such as the Suzuki-Miyaura coupling allow for the introduction of aryl or vinyl groups onto the thiophene ring. kobe-u.ac.jpunine.ch For instance, the reaction of a suitably substituted thiophene precursor bearing a halogen or triflate group with an organoboron reagent in the presence of a palladium catalyst and a base affords the cross-coupled product. kobe-u.ac.jp

Researchers have demonstrated the utility of these methods in creating complex thiophene derivatives. For example, vinylidene bromide derived from thiophene-2-carboxaldehyde can undergo Suzuki-Miyaura coupling with arylboronic acid esters to yield substituted thiophenes. kobe-u.ac.jp Furthermore, palladium-catalyzed direct C-H arylation offers a highly efficient and atom-economical alternative for functionalizing the thiophene ring without the need for pre-functionalized starting materials. kobe-u.ac.jprsc.org This approach has been successfully applied to the C2 and C5 positions of the thiophene nucleus. rsc.orgorganic-chemistry.org

A study on the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions utilized a palladium/norbornene cooperative catalysis system, showcasing the ability to achieve site-selective and regioselective functionalization. acs.org This method's utility was demonstrated through the derivatization of complex bioactive compounds and its scalability to a gram-scale preparation. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Synthesis

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | Vinylidene bromide, Arylboronic acid ester | Pd(OAc)₂, PPh₃, K₂CO₃ | Substituted thiophene | kobe-u.ac.jp |

| Direct C-H Arylation | Thiophene, Aryl bromide | Pd(OAc)₂, KOAc, DMA | Arylated thiophene | rsc.org |

| Vicinal Difunctionalization | Substituted thiophene, Aryl halide | Pd(OAc)₂, Arsine ligand, Amide-based NBE | C4,C5-difunctionalized thiophene | acs.org |

One-pot syntheses have gained significant traction due to their ability to combine multiple reaction steps into a single operational sequence, thereby increasing efficiency, reducing waste, and simplifying purification processes. acs.orgacs.orgscispace.com Several one-pot methods for the synthesis of highly substituted thiophenes have been reported.

One such approach involves the reaction of 1,3-dicarbonyl compounds with carbon disulfide in the presence of a base, followed by the sequential addition of alkyl halides to construct the thiophene ring with various substituents in good to high yields (77-94%). acs.org This method allows for the construction and modification of the thiophene ring in a single pot, enhancing structural diversity. acs.org

Another efficient one-pot procedure for synthesizing functionalized 2-aminothiophenes utilizes the Gewald reaction, a multicomponent condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, catalyzed by L-proline under mild conditions. thieme-connect.com This protocol is noted for its low catalyst loading and high yields. thieme-connect.com

Furthermore, a one-pot synthesis of highly substituted thiophenes from bromoenynes has been developed, involving a palladium-catalyzed C-S bond formation with a hydrogen sulfide (B99878) surrogate, followed by a heterocyclization reaction. acs.orgscispace.com This methodology can be extended to include in-situ functionalization with electrophiles, further expanding its synthetic utility. acs.orgscispace.com

Table 2: Comparison of One-Pot Synthetic Methods for Thiophenes

| Starting Materials | Key Reagents/Catalysts | Product Type | Yield Range | Reference |

| 1,3-Dicarbonyl compounds, CS₂ | K₂CO₃, Alkyl bromides | 2,3,4,5-Tetrasubstituted thiophenes | 77-94% | acs.org |

| Ketone, Active nitrile, Sulfur | L-proline | Substituted 2-aminothiophenes | High | thieme-connect.com |

| Bromoenynes, H₂S surrogate | Pd catalyst, LiHMDS, TBAF | 2,3,5-Trisubstituted thiophenes | High | acs.orgscispace.com |

Catalytic Cross-Coupling Reactions (e.g., Palladium-mediated processes)

Functionalization and Derivatization of the Thiophene Amine Moiety

Once the thiophene ring is formed, subsequent functionalization of the amine group and the thiophene nucleus allows for the creation of a diverse library of derivatives.

The introduction of an amino group onto the thiophene ring is a key step in the synthesis of thiophen-3-amine and its derivatives. The Gewald reaction is a classic and widely used method for preparing 2-aminothiophenes. thieme-connect.com This multicomponent reaction involves the condensation of a carbonyl compound, a compound with an activated methylene group, and elemental sulfur in the presence of a base. thieme-connect.com

Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. beilstein-journals.org This method can be employed to introduce amines onto brominated thiophene precursors. beilstein-journals.org Studies have shown the successful application of Buchwald-Hartwig amination for the synthesis of S,N-heterotetracenes, where pyrrole (B145914) rings are constructed onto a thiophene framework. beilstein-journals.org

The regioselective introduction of substituents onto the thiophene nucleus is crucial for controlling the properties of the final compound. kobe-u.ac.jp Direct C-H functionalization has emerged as a powerful strategy for the selective arylation of thiophenes. rsc.org For instance, palladium-catalyzed direct arylation can be controlled to selectively occur at the C2 or C5 positions of the thiophene ring. rsc.orgorganic-chemistry.org

Furthermore, the functionalization of the more challenging β-positions (C3 and C4) of the thiophene ring has been achieved through palladium-catalyzed 1,4-migration associated with direct arylation. rsc.org This method allows for the synthesis of β-heteroarylated 2-arylthiophene derivatives. rsc.org The regioselectivity of these reactions is often influenced by the choice of catalyst, ligands, and reaction conditions. rsc.orgmdpi.com

The amino group on the thiophene ring is a versatile handle for further derivatization. kobe-u.ac.jp It can undergo a variety of chemical transformations to introduce different functional groups, thereby modifying the electronic and biological properties of the molecule. nih.gov

For example, the amino group can be acylated to form amides, which can alter the compound's properties and serve as intermediates for further reactions. Reductive amination of formyl thiophenes with amines, such as 2-(aminomethyl)-15-crown-5, in the presence of a reducing agent like NaBH(OAc)₃, can be used to synthesize thiophene derivatives functionalized with more complex amine structures. uminho.pt

Additionally, the amino group can be involved in cyclization reactions to form fused heterocyclic systems. For instance, thiophene-2,3-dialdehyde can react chemoselectively with a primary amine and a thiol group within a peptide to form a stable thieno[2,3-c]pyrrole-bridged cyclic structure. researchgate.net

Selective Introduction of Substituents on the Thiophene Nucleus

Reduction and Oxidation Pathways in Thiophen-3-amine Chemistry

Reduction Pathways:

The synthesis of thiophen-3-amine hydrochloride and its derivatives often involves the reduction of a nitro group on an aromatic ring. libretexts.org This transformation is a crucial step in preparing arylamines. libretexts.org Several methods are available for this reduction, each with its own set of advantages and applications.

A common and often preferred method for reducing both aromatic and aliphatic nitro groups to amines is catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. commonorganicchemistry.com However, a drawback of this method is its potential to react with other functional groups present in the molecule. commonorganicchemistry.com Raney nickel is another effective catalyst for this purpose and is often used when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Alternatively, metals in the presence of acid provide a mild and selective method for nitro group reduction. masterorganicchemistry.com Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) can effectively convert a nitro group (NO₂) to an amino group (NH₂). masterorganicchemistry.commdpi.com Tin(II) chloride (SnCl₂) also offers a mild reduction of nitro groups to amines, particularly in the presence of other reducible groups. commonorganicchemistry.com

The general mechanism for the reduction of aromatic nitro compounds involves a stepwise process. The nitro group is first reduced to a nitroso group (-N=O), which is then further reduced to a hydroxylamine (B1172632) (-NHOH), and finally to an amine (-NH₂). numberanalytics.com

It is important to note that not all reducing agents are suitable for converting aromatic nitro compounds to amines. For instance, lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines but typically yields azo products with aromatic nitro compounds. commonorganicchemistry.com

Common Reducing Agents for Aromatic Nitro to Amine Conversion:

| Reducing Agent | Conditions | Notes |

| H₂ + Pd/C | Catalytic Hydrogenation | Broadly effective but can reduce other functional groups. commonorganicchemistry.com |

| H₂ + Raney Nickel | Catalytic Hydrogenation | Used to avoid dehalogenation. commonorganicchemistry.com |

| Fe, Sn, or Zn + Acid (e.g., HCl) | Metal/Acid Reduction | Mild and selective method. masterorganicchemistry.commdpi.com |

| SnCl₂ | Metal Salt Reduction | Mild and chemoselective. commonorganicchemistry.com |

| Na₂S | Sulfide Reduction | Can be used when hydrogenation or acidic conditions are not suitable. commonorganicchemistry.com |

Oxidation Pathways:

The thiophene ring and its derivatives can undergo oxidation at the sulfur atom. wikipedia.org The oxidation of thiophene derivatives with hydrogen peroxide, catalyzed by methyltrioxorhenium(VII), proceeds through the formation of a sulfoxide (B87167) intermediate, which is then further oxidized to a sulfone. acs.org The rate of conversion from a sulfide to a sulfoxide is enhanced by electron-donating substituents on the thiophene ring. acs.org Conversely, the oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. acs.org

The oxidation of the thiophene ring itself can lead to the formation of maleic acid and oxalic acid when heated with nitric acid. pharmaguideline.com However, the stability of the thiophene ring is generally not compromised by mild oxidizing agents, which can selectively oxidize side chains to carboxylic acid groups. pharmaguideline.com

Green Chemistry Principles in the Synthesis of Thiophene Amines

Green chemistry principles are increasingly being integrated into the synthesis of thiophene amines to develop more environmentally benign and sustainable processes. These principles focus on aspects such as atom economy, the use of renewable resources, and the reduction of hazardous waste.

Catalytic Methods:

The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the context of thiophene amine synthesis, catalytic reduction of nitrothiophenes is a key area of focus. numberanalytics.com Catalysts for selective catalytic reduction (SCR) are often composed of porous ceramic materials like titanium oxide, with active components such as vanadium, molybdenum, and tungsten oxides, or zeolites. wikipedia.org These catalysts facilitate the conversion of nitrogen oxides into nitrogen and water. aet-biomass.com

Recent research has explored the use of metal nanoparticles (NPs) as catalysts for the reduction of nitrophenols, a reaction analogous to the reduction of nitrothiophenes. nih.gov Porous catalysts containing copper, silver, or gold nanoparticles supported on materials like polydopamine-magnetite have shown catalytic activity in these reductions. nih.gov The magnetic support allows for easy recovery and recycling of the catalyst, a key advantage in green synthesis. nih.gov

Atom Economy and Waste Reduction:

Renewable Solvents and Reagents:

Another aspect of green chemistry is the use of less hazardous and renewable solvents and reagents. While not extensively detailed in the provided search results for this compound specifically, the broader field of green chemistry encourages the replacement of volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Similarly, the use of benign reducing agents is preferred.

By applying these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of Thiophen 3 Amine Hydrochloride

Electrophilic Aromatic Substitution Patterns in the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The amino group at the C3 position is a potent activating group, directing incoming electrophiles to specific positions on the ring. Even in its protonated hydrochloride form, the amino group influences the regioselectivity of these reactions.

The substitution pattern is dictated by the stability of the carbocation intermediate (the sigma complex) formed during the reaction. For 3-substituted thiophenes with an activating group like the amino group, electrophilic attack is strongly favored at the C2 and C5 positions (the alpha-positions adjacent to the sulfur atom and ortho/para to the amine, respectively). The attack at C2 is generally preferred over C5 due to the formation of a more stabilized intermediate where the positive charge can be delocalized over more atoms, including the sulfur. researchgate.net For instance, in the nitration of a methyl 3-aminothiophene-2-carboxylate derivative, the nitro group is selectively introduced at the α-position (C5) of the thiophene ring. researchgate.netWhile the free amine is highly reactive, the hydrochloride salt or acylated derivatives are often used to moderate the reactivity and prevent side reactions like oxidation.

| Reaction | Electrophile | Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Nitro- and 5-nitro-3-aminothiophene | < researchgate.net/td> |

| Halogenation | NBS, NCS | 2-Halo- and 5-halo-3-aminothiophene | < acs.org/td> |

| Sulfonation | SO₃/Pyridine (B92270) | 3-Aminothiophene-2-sulfonic acid | < abertay.ac.uk/td> |

Nucleophilic Reactivity and Derivatization at the Amino Functionality

The primary amino group of thiophen-3-amine (B96201) is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. smolecule.comPrior to reaction, the hydrochloride salt is typically neutralized with a base to liberate the free amine. Common derivatizations include acylation and alkylation.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl-3-aminothiophenes (amides). organic-chemistry.orgThese derivatives are often more stable and easier to handle than the parent amine. For example, methyl 3-aminothiophene-2-carboxylate reacts with acyl chlorides to form N-acylated products. Alkylation: Direct N-alkylation of aminothiophenes can be challenging. rsc.orgHowever, methods utilizing strong bases and alkylating agents can introduce alkyl groups onto the nitrogen atom. rsc.orgReductive amination, involving the reaction with aldehydes or ketones in the presence of a reducing agent, provides another route to N-alkylated derivatives.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride | N-Acetyl-3-aminothiophene, N-Benzoyl-3-aminothiophene | < organic-chemistry.org/td> |

| Alkylation | Alkyl halides (e.g., Benzyl (B1604629) bromide) with base | N-Alkyl-3-aminothiophene | < rsc.org/td> |

| Reductive Amination | Aldehyde/Ketone + NaBH₄ | N-Alkyl/N,N-Dialkyl-3-aminothiophene | < /td> |

| Sulfonylation | Sulfonyl chlorides (e.g., Tosyl chloride) | N-Sulfonyl-3-aminothiophene | < acs.org/td> |

Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems

Thiophen-3-amine hydrochloride is a key precursor for the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with another ring. These reactions often utilize the nucleophilicity of the amino group and the reactivity of the adjacent C2 position of the thiophene ring.

A prominent example is the synthesis of thieno[3,2-b]pyridines . These can be prepared through condensation/cyclization reactions of 3-aminothiophene with 1,3-dicarbonyl compounds or their equivalents. abertay.ac.ukSimilarly, reactions with reagents like ethyl cyanoacetate (B8463686) or diethyl malonate can yield thieno[3,2-b]pyridin-2-one derivatives. yu.edu.jo Another important fused system derived from 3-aminothiophene is thieno[3,2-b]pyrrole . acs.orgSynthetic strategies often involve the reaction of a 3-aminothiophene derivative with a suitable partner that can form the pyrrole (B145914) ring. researchgate.netbohrium.comFor instance, cyclization reactions involving nitriles are a significant route to various aminothiophenes and their fused derivatives. tandfonline.comtandfonline.comscispace.com

| Target Fused System | Reaction Partner | General Reaction Type | Reference |

|---|---|---|---|

| Thieno[3,2-b]pyridines | 1,3-Dicarbonyl compounds, α,β-Unsaturated carbonyls | Condensation/Cyclization | < abertay.ac.ukyu.edu.joresearchgate.net/td> |

| Thieno[3,2-d]pyrimidines | Formamide/Formic acid, Phenyl isothiocyanate | Condensation/Cyclization | < yu.edu.jo/td> |

| Thieno[3,2-b]pyrroles | α-Haloketones, Acetylene derivatives | Hantzsch-type synthesis, Multi-component reactions | < acs.orgresearchgate.net/td> |

Formation and Reactivity of Imine and Schiff Base Derivatives

Like other primary amines, thiophen-3-amine readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netThe reaction is typically reversible and catalyzed by either acid or base, with the removal of water driving the equilibrium towards the product. eijppr.comwjpsonline.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. eijppr.comThis intermediate then dehydrates to yield the final imine product, which contains a C=N double bond. The formation of Schiff bases from thiophen-3-amine introduces a new functional group that can participate in further reactions, such as cyclizations or acting as a ligand for metal complexes. researchgate.netresearchgate.netThe reactivity of these imines can be influenced by the electronic properties of the substituents on both the thiophene ring and the former carbonyl compound. beilstein-journals.org

Polymerization Reactions of Thiophene-3-amine Derivatives

Thiophene-3-amine and its derivatives are important monomers for the synthesis of conducting polymers. The resulting poly(thiophene-3-amine)s combine the electroactive properties of the polythiophene backbone with the functional versatility of the amino group. These polymers can be synthesized through both chemical and electrochemical methods. astrj.comThe free amine is known to be unstable towards oxidation and polymerization. echemi.com

Chemical oxidative polymerization is a common method for synthesizing polythiophene derivatives. This technique typically involves treating the monomer with a chemical oxidant, such as iron(III) chloride (FeCl₃) or iron(III) p-toluenesulfonate. researchgate.netThe oxidant initiates the polymerization by oxidizing the monomer to a radical cation, which then couples with other radical cations to form the polymer chain. The process generates an acid as a byproduct, which can affect the properties of the final polymer. researchgate.netThe choice of oxidant and solvent can influence the structure and properties, such as conjugation length and solubility, of the resulting polymer.

Electrochemical polymerization, or electropolymerization, offers a high degree of control over the polymer film's thickness, morphology, and properties. nih.govIn this method, a polymer film is grown directly onto an electrode surface by applying an oxidizing potential to a solution containing the monomer.

For 3-(N-alkylamino)thiophenes, a unique polymerization mechanism has been proposed. researchgate.netnih.govacs.orgStudies suggest that the initial oxidation occurs not on the thiophene ring, but at the nitrogen lone pair electron. This is followed by a chemical step that results in radical character at the C2 position of the thiophene ring. The subsequent coupling of these radical cations leads to the formation of a highly regioregular poly(α-α'-thiophene) backbone. nih.govacs.orgThis mechanism highlights the significant role of the amino substituent in directing the polymerization process. nih.gov

Regioregularity Control in Poly(thiophene-3-yl-amine) Synthesis

The control of regioregularity in the synthesis of polythiophenes, including those derived from this compound, is a critical factor that significantly influences the material's electronic and optical properties. nih.govacs.org Regioregularity refers to the specific orientation of the monomer units within the polymer chain. For 3-substituted thiophenes, three types of couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). rsc.org A high degree of HT coupling leads to a more planar polymer backbone, which facilitates π-π stacking and enhances charge carrier mobility. nih.govcambridge.org

Several synthetic strategies have been developed to achieve high regioregularity in polythiophene synthesis. nih.gov Transition metal-catalyzed cross-coupling reactions are the most effective methods for producing highly regioregular poly(3-alkylthiophene)s (rrP3ATs). acs.orgmdpi.com The McCullough method, first reported in 1992, utilizes a nickel catalyst and involves the Grignard metathesis of 2-bromo-3-alkylthiophenes. nih.govmdpi.com This method and its modifications have become standard for synthesizing rrP3ATs with a high percentage of HT couplings. mdpi.com

Another powerful technique is the Grignard Metathesis (GRIM) polymerization, which simplifies the process by using 2,5-dibromo-3-alkylthiophenes as the starting material. cambridge.orgcmu.edu This method has been successfully employed to synthesize regioregular poly(3-bromohexylthiophenes), which can then be functionalized post-polymerization. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in controlling regioregularity. For instance, Pd(RuPhos)-catalyzed chain-growth polymerization allows for the synthesis of P3ATs with simultaneous control over molar mass and regioregularity, enabling the introduction of a predictable amount of regio-irregularities. rsc.org Interestingly, research has shown that a small amount of regio-irregularity can sometimes enhance properties like crystallinity and π-stacking under kinetic conditions due to increased motional freedom in the polymer chains. rsc.org

The impact of regioregularity on the properties of polythiophenes is significant. Highly regioregular polymers exhibit improved electrical conductivity, higher field-effect mobility, and distinct optical properties, such as strong circular dichroism signals in chiral polythiophenes. nih.gov In contrast, regioirregular polymers, with a higher prevalence of HH and TT linkages, have a more twisted backbone, which disrupts conjugation, increases the bandgap, and hinders efficient charge transport. cambridge.org

Table 1: Methods for Regioregularity Control in Polythiophene Synthesis

| Polymerization Method | Catalyst/Reagents | Key Features |

|---|---|---|

| McCullough Method | Ni(dppp)Cl₂ catalyst, Grignard reagent from 2-bromo-3-alkylthiophene | First method to produce highly regioregular head-to-tail coupled P3ATs. nih.govmdpi.com |

| GRIM Metathesis | Grignard reagent (e.g., methylmagnesium halide), Ni catalyst, 2,5-dibromo-3-alkylthiophene | Simpler one-pot synthesis for regioregular P3HT. cambridge.orgcmu.edu |

| Pd-catalyzed Chain-Growth | Pd(RuPhos) catalyst | Allows for simultaneous control of molar mass and regioregularity. rsc.org |

| Oxidative Coupling | Ferric chloride (FeCl₃) | Cost-effective but generally results in lower regioregularity. rsc.org |

Side Chain Functionalization in Polythiophene Architectures

The functionalization of polythiophene side chains is a versatile strategy for tailoring the polymer's properties for specific applications. cmu.edutandfonline.com By introducing various functional groups to the 3-position of the thiophene ring, it is possible to modify characteristics such as solubility, electronic properties, and processability. nih.govresearchgate.net Two primary approaches are employed for side chain functionalization: the polymerization of pre-functionalized monomers and post-polymerization modification. cmu.edu

The first approach involves synthesizing a thiophene monomer that already contains the desired functional group and then polymerizing it. cmu.edu This method is often used for creating polythiophenes with alkoxy side groups, which are known to lower the bandgap and oxidation potential of the resulting polymer. cmu.edu

The second, and often more versatile, strategy is post-polymerization functionalization. This technique begins with the synthesis of a regioregular polythiophene containing a reactive "handle" on its side chains, which can be subsequently converted to other functional groups. cmu.edu A common precursor for this method is poly[3-(6-bromoalkyl)thiophene], which is synthesized via a Grignard metathesis reaction to ensure high regioregularity. cmu.edu The bromine atoms on the side chains can then be displaced by a variety of nucleophiles to introduce functionalities such as carboxylic acids, amines, and thiols. cmu.eduresearchgate.net

For instance, the synthesis of poly(3-hexylamine thiophene) can be achieved by reacting poly(3-bromohexylthiophene) with sodium azide (B81097), followed by reduction of the resulting azide derivative with lithium aluminum hydride (LAH). cmu.edu Similarly, carboxylic acid functionalities can be introduced by reacting the bromo-functionalized polymer with lithiated 2,4,4-trimethyloxazoline, followed by acid hydrolysis. cmu.edu This post-polymerization approach has been shown to yield polymers with higher molecular weights and better regioregularity compared to the direct polymerization of functionalized monomers in some cases. cmu.edu

Post-polymerization functionalization also allows for the introduction of more complex moieties. For example, "click" chemistry, such as the thiol-ene reaction, has been used to modify poly(3,4-propylenedioxythiophene) (PProDOT) surfaces, enabling the tuning of properties like conductivity and wettability. rsc.org This approach involves polymerizing a monomer with a reactive group, like an alkene, and then "clicking" on the desired functional group. rsc.orgubc.ca

Table 2: Examples of Post-Polymerization Functionalization of Polythiophenes

| Precursor Polymer | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Poly(3-bromohexylthiophene) | 1. Sodium azide (NaN₃) 2. Lithium aluminum hydride (LAH) | Amine (-NH₂) | cmu.edu |

| Poly(3-bromohexylthiophene) | 1. Lithiated 2,4,4-trimethyloxazoline 2. Hydrochloric acid (HCl) | Carboxylic acid (-COOH) | cmu.edu |

| Poly(3-bromohexylthiophene) | 1. Potassium thioacetate (B1230152) 2. Lithium aluminum hydride (LAH) | Thiol (-SH) | cmu.edu |

| Poly(3,4-propylenedioxythiophene)-diene | Thiol-containing molecules (e.g., alkyl thiols, PEG-thiol) | Alkyl, PEG | rsc.org |

Applications in Medicinal Chemistry and Pharmaceutical Research

Thiophen-3-amine (B96201) as a Scaffold for Novel Pharmacophore Design

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key structural motif in numerous pharmaceuticals. nih.gov The presence of the amine group at the 3-position of the thiophene ring in thiophen-3-amine provides a crucial anchor for molecular modifications, making it an attractive scaffold for developing new drugs. smolecule.comsmolecule.com The hydrochloride salt form enhances its solubility in water, facilitating its use in various synthetic and biological applications. smolecule.com

The pharmacophore of thiophen-3-amine derivatives typically consists of three key elements: the thiophene ring, the 3-amine group, and various substituents that can be introduced at different positions. smolecule.com The thiophene ring can engage in π-π stacking interactions with aromatic residues in enzyme active sites, while the amine group acts as a hydrogen bond donor, anchoring the molecule to specific residues like aspartic acid. smolecule.com Strategic modifications to this basic scaffold allow for the optimization of target engagement and the development of compounds with specific biological activities.

Library Synthesis and Combinatorial Chemistry Approaches

The versatility of the thiophen-3-amine scaffold lends itself well to combinatorial chemistry and the synthesis of large compound libraries for high-throughput screening. google.com Solution-phase parallel synthesis has been successfully employed to generate extensive libraries of substituted thieno[2,3-d]pyrimidines, which are derived from 2-aminothiophene-3-carboxylates. acs.orgresearchgate.net This approach allows for the introduction of multiple points of diversity, enabling the exploration of a vast chemical space to identify novel bioactive molecules. acs.orgresearchgate.net

One strategy involves the cyclization of 2-aminothiophene-3-carboxylates with chloroacetonitrile (B46850) to form the thieno[2,3-d]pyrimidine (B153573) core. acs.orgresearchgate.net Further derivatization at different positions of the pyrimidine (B1678525) ring allows for the creation of a diverse library of compounds. acs.orgresearchgate.net These combinatorial libraries have been instrumental in the discovery of compounds with a range of biological activities, from antimicrobial to anticancer agents. mdpi.com

Structure-Activity Relationship (SAR) Studies of Thiophene Amine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective drugs. researchgate.net For thiophene amine derivatives, SAR studies have revealed key structural features that are essential for their various biological effects.

For instance, in the context of antimicrobial activity, the nature and position of substituents on the thiophene ring and the amine group significantly impact the compound's efficacy. d-nb.info Similarly, for anticancer activity, the presence of specific electron-withdrawing or electron-donating groups can enhance cytotoxicity against cancer cell lines. techscience.com The development of classification structure-activity relationship (CSAR) models has also been employed to predict the genotoxicity of thiophene derivatives based on their molecular structures. researchgate.net These studies provide valuable insights for the rational design of new thiophene-based therapeutic agents with improved activity and safety profiles. researchgate.netresearchgate.net

Biological Activity Profiles of Thiophen-3-amine Derivatives

Derivatives of thiophen-3-amine have demonstrated a broad spectrum of biological activities, making them a focal point of research in medicinal chemistry. smolecule.comresearchgate.netontosight.ai These activities stem from the versatile thiophene core, which can be readily functionalized to interact with various biological targets. researchgate.net

Research into Antimicrobial Properties

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi. d-nb.infonih.govmdpi.com

Researchers have synthesized various thiophene derivatives and evaluated their in vitro antimicrobial activity. For example, certain thiophene derivatives incorporating pyridine (B92270) moieties have shown excellent activity against both Gram-positive and Gram-negative bacteria. d-nb.info The antimicrobial efficacy is often linked to the specific substituents on the thiophene ring, which can be fine-tuned to enhance potency. nih.govd-nb.info

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Iminothiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| Pyridine side chain derivatives 7a, 7b, and 8 | Gram-positive and Gram-negative bacteria | Excellent antimicrobial activity | d-nb.info |

| Compound 9a | Gram-negative bacteria | 102% and 98.8% inhibition zone compared to gentamicin | d-nb.info |

| Compounds 9, 12, and 19 | Aspergillus fumigates | More potent than Amphotericin B | mdpi.com |

Studies on Anticancer and Antitumor Potential

Thiophene derivatives have been extensively investigated for their anticancer properties, with many compounds demonstrating significant cytotoxicity against various cancer cell lines. mdpi.comtechscience.comnih.govnih.govresearchgate.net The anticancer mechanisms of these compounds are diverse and can include the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis. nih.gov

For example, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17, was identified as a potent compound with broad-spectrum antitumor activity and was found to induce cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov Another study identified a thiophene derivative, compound 480, as a promising anticancer agent with low IC50 values against HeLa and HepG2 cancer cells. nih.govacs.org The presence of an electron-withdrawing group at the benzylidene ring of some ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives has been correlated with enhanced anticancer activity. techscience.com

Table 2: Anticancer Activity of Selected Thiophene Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Benzyl urea tetrahydrobenzo[b]thiophene (BU17) | A549 (non-small cell lung cancer) and others | Broad-spectrum antitumor activity, induced G2/M cell cycle arrest and apoptosis. | nih.gov |

| Thiophene derivative 480 | HeLa (cervical cancer), HepG2 (liver cancer) | Low IC50 values (12.61 μg/mL in HeLa, 33.42 μg/mL in HepG2). | nih.govacs.org |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivative (8e) | Various cancer cell lines | Growth inhibition at concentrations ranging from 0.411 to 2.8 μM. | techscience.com |

| Thiophene derivative SB-200 | MCF-7 (breast cancer) | Showed good selectivity index and induced apoptosis. | researchgate.net |

Investigation of Central Nervous System (CNS) Activities

The thiophene scaffold is a recurring motif in drugs targeting the central nervous system. researchgate.netnih.gov Derivatives of thiophene have been investigated for a range of CNS activities, including anticonvulsant, antidepressant, and neuroprotective effects. nih.govnih.gov

The ability of thiophene derivatives to cross the blood-brain barrier is a key factor in their CNS activity. smolecule.com Research has shown that certain benzo[b]thiophen-3-ol derivatives act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. nih.govuniroma1.it Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.gov Furthermore, some thiophene derivatives have shown potential as anticonvulsant agents. researchgate.net The diverse CNS activities of thiophene derivatives highlight their potential for the development of novel treatments for neurological and psychiatric disorders. nih.gov

Ligand Design for Specific Biological Receptors (e.g., Opioid Receptors)

The thiophene scaffold is a recurring motif in the design of ligands targeting various G protein-coupled receptors (GPCRs), including opioid receptors. While direct studies featuring Thiophen-3-amine hydrochloride in opioid ligand design are not prominent in publicly available research, the exploration of its derivatives highlights the potential of this chemical class. For instance, the development of G protein biased µ-opioid receptor (MOR) agonists has utilized thiophene-containing molecules. One such example is TRV130 (Oliceridine), a potent, G protein biased MOR agonist, which incorporates a [(3-methoxythiophen-2-yl)methyl]amine moiety. google.com The design of such biased agonists aims to separate the analgesic effects of opioids from their adverse side effects, such as respiratory depression and constipation, which are thought to be mediated by different signaling pathways. inrs.cagoogle.com

The research into biased ligands for both MOR and kappa-opioid receptors (KOR) further underscores the versatility of heterocyclic scaffolds like thiophene in achieving functional selectivity. The strategic placement of substituents on the thiophene ring can modulate ligand-receptor interactions, influencing downstream signaling cascades. inrs.ca Although this compound itself is a simple starting material, its amine functionality offers a straightforward point for chemical modification, enabling the synthesis of a library of derivatives for screening against opioid and other receptors.

Research into Antihypertensive and Anti-inflammatory Agents

The thiophene ring system is a key structural component in various compounds investigated for their antihypertensive and anti-inflammatory properties. While this compound is not itself an active agent in these areas, it represents a foundational scaffold for the synthesis of more complex derivatives with these activities.

In the realm of antihypertensive research, derivatives such as thienopyrimidinediones have been explored as potential therapeutic agents. Similarly, novel 7-(cyclic amido)-6-hydroxythieno[3,2-b]pyrans have been synthesized and evaluated as potassium channel activators, a mechanism relevant to blood pressure regulation. One of the lead compounds from this series demonstrated potency significantly greater than the reference compound, cromakalim, in spontaneously hypertensive rats.

For anti-inflammatory applications, quantitative structure-activity relationship (QSAR) studies on a series of thiophene analogs have provided insights into the chemical features that govern their activity. These studies have indicated that the electronic properties of the thiophene derivatives play a crucial role in their anti-inflammatory effects. Furthermore, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and shown to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key targets in inflammation, and have demonstrated analgesic and anti-inflammatory effects in in-vivo models.

Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach uses small, low-complexity molecules, or "fragments," that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The physicochemical properties of this compound make its core structure suitable for inclusion in fragment libraries.

Utility in Fluorinated Fragment Libraries

The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. Consequently, fluorinated fragment libraries are of great interest in FBDD, often utilizing ¹⁹F NMR for screening due to its high sensitivity and the large chemical shift window of the fluorine nucleus.

A direct application illustrating the utility of a thiophen-3-amine derivative is in the synthesis of a fluorinated, bicyclic, thiophene-based fragment library. In this work, 2-(2-fluorophenyl)thiophen-3-amine (B15089140) hydrochloride served as a key starting material. This library was designed for screening via ¹⁹F NMR to identify fragments that bind to protein targets of interest. The use of this specific substituted this compound demonstrates its role as a valuable building block for creating diverse and medicinally relevant fragments for FBDD campaigns.

| Fragment Library Application | Starting Material Example | Screening Technique |

| Fluorinated Bicyclic Thiophene Library | 2-(2-fluorophenyl)this compound | ¹⁹F NMR |

Computational Drug Design and Development

Computational methods are indispensable in modern drug discovery, providing insights into drug-target interactions and predicting the pharmacokinetic profiles of new chemical entities. Thiophene derivatives, including those conceptually derived from this compound, are frequently the subjects of such in silico studies.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method allows researchers to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. Numerous studies have employed molecular docking to investigate the binding modes of thiophene-containing compounds to a variety of biological targets.

For example, docking studies have been used to elucidate the binding of thiophene-based inhibitors to the active sites of COX-1, COX-2, and 5-LOX enzymes, providing a molecular basis for their anti-inflammatory activity. Similarly, the interactions of novel thiazole-thiophene scaffolds with breast cancer proteins have been simulated to understand their cytotoxic activity. These computational models are crucial for structure-based drug design, guiding the optimization of hit compounds to improve their potency and selectivity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The success of a drug candidate is highly dependent on its ADME properties, which determine its bioavailability and residence time in the body. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction tools are widely used for this purpose.

Studies on various series of thiophene-based compounds, such as anticancer spiro-chromanone analogues and anti-inflammatory chalcones, have included in-silico ADME predictions. These predictions assess parameters like Lipinski's rule of five, aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. For instance, a series of novel spiro-chromanone hydrochloride analogues containing a thiophene moiety were evaluated for their ADME properties, with the results suggesting they possess favorable pharmacokinetic profiles for further development.

| Computational Method | Application | Investigated Properties |

| Molecular Docking | Elucidating ligand-target interactions | Binding modes, interaction energies, key amino acid residues |

| ADME Prediction | Assessing drug-likeness and pharmacokinetics | Solubility, permeability, metabolic stability, Lipinski's rule adherence |

Role in Advanced Materials Science Research

Precursors for Conductive Polymers and Organic Electronic Materials

Thiophen-3-amine (B96201) hydrochloride serves as a fundamental building block for the synthesis of conductive polymers, which are integral to the field of organic electronics. smolecule.comscbt.com These polymers possess intriguing properties such as high electrical conductivity and fast, large nonlinear optical responses. cmu.edu

The polymerization of thiophen-3-amine derivatives leads to the formation of poly(thiophene-3-yl-amine) and its copolymers. researchgate.net Various synthetic strategies are employed, including facile self-acid-assisted polycondensation. researchgate.net For instance, the oxidative polymerization of thiophene (B33073) monomers with specific functional groups can be carried out using reagents like ferric chloride (FeCl3) in a suitable solvent such as chloroform. researchgate.net This process results in the formation of a stable, electroactive polymer film. researchgate.net The resulting polymers, such as poly(thiophene-3-propionic acid), are often soluble in aqueous base, which is advantageous for processing and applications. cmu.edu

Researchers have also explored the synthesis of nitrogen-functionalized thiophenes, including alkylaminothiophenes, to create novel polymers. researchgate.net These efforts aim to produce materials with enhanced processability and specific electronic properties. researchgate.net

| Polymerization Method | Monomer/Precursor | Key Reagents/Conditions | Resulting Polymer | Reference |

|---|---|---|---|---|

| Self-Acid-Assisted Polycondensation | Thiophene-3-yl-amine derivatives with benzene (B151609) and pyridine (B92270) side chains | Facile, self-assisted | Poly(thiophene-3-yl-amine) | researchgate.net |

| Oxidative Polymerization | Esterified 3-thiophene acetic acid | FeCl3 in CHCl3 | Poly(thiophene-3-acetic acid) derivative | researchgate.net |

| Electropolymerization | Protected 3-thiophene acetic acid derivatives | Three-electrode system, potential range 0–1.7 V | Stable electro-active polymer films | researchgate.net |

| Stille/CuO Polymerization | Oxazoline protected thiophene-3-propionic acid monomer | Acid hydrolysis | Regioregular head-to-tail poly(thiophene-3-propionic acid) | cmu.edu |

The arrangement of monomer units within a polymer chain, known as regioregularity, significantly impacts the material's properties. nih.gov For polythiophenes, a high degree of head-to-tail (HT) coupling is crucial for achieving superior electrical and optical characteristics. nih.govnih.gov The use of transition metal catalysts, particularly nickel and palladium-based systems, has been instrumental in controlling the regioregularity of polythiophenes since the early 1990s. nih.gov

Different synthetic methods can lead to varying degrees of regioregularity. For example, while some chemical and electrochemical polymerization techniques may result in random couplings, methods like the McCullough method, which utilizes a nickel catalyst, can produce highly regioregular head-to-tail coupled poly(3-alkylthiophenes). nih.gov This controlled synthesis allows for the creation of well-organized, three-dimensional polycrystalline structures, which in turn enhances the electrical conductivity of the polymer. nih.gov The ability to precisely control the polymer's architecture through living polymerization allows for the creation of tailor-made materials for specific applications. nih.govacs.org

Attaching different functional groups to the side chains of polythiophenes is a powerful strategy for tuning their properties. nih.govcmu.edu This can be achieved either by incorporating the desired side chain into the monomer before polymerization or through post-polymerization modification. cmu.edu For instance, polythiophenes with carboxylic acid and amine side chains are valuable for constructing layer-by-layer polymer assemblies, which have potential applications in sensors, photovoltaics, and light-emitting diodes. cmu.edu

The introduction of specific side chains can influence various material properties, including solubility, bandgap, and conductivity. cmu.edukaust.edu.sa For example, alkoxy-substituted polythiophenes exhibit desirable characteristics like reduced bandgaps and low oxidation potentials. cmu.edu Similarly, functionalizing polythiophenes with polar ethylene (B1197577) glycol side chains can enhance ion transport, a crucial feature for applications in organic electrochemical transistors. kaust.edu.sa

| Functional Group | Method of Functionalization | Impact on Properties | Potential Application | Reference |

|---|---|---|---|---|

| Carboxylic Acid, Amine | Post-polymerization | Enables layer-by-layer assembly | Sensors, Photovoltaics, LEDs | cmu.edu |

| Alkoxy | Incorporation into monomer | Reduced bandgap, low oxidation potential | Conducting materials | cmu.edu |

| Ethylene Glycol | Incorporation into monomer | Enhanced ion transport | Organic electrochemical transistors | kaust.edu.sa |

| Ester | Incorporation into monomer | Wider bandgap due to electron-withdrawing nature | Tunable electronic materials | rsc.org |

Control of Regioregularity in Polymer Architectures

Development of Optoelectronic Devices and Components

Thiophene derivatives, including those derived from thiophen-3-amine, are being actively investigated for their potential in optoelectronic devices. smolecule.com Their aromatic nature and ability to participate in π-π stacking interactions make them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. smolecule.comscbt.com

The design and synthesis of new molecules containing thiophene units, often in combination with other functional groups like triphenylamine, are aimed at creating solution-processable materials with high mobility and optimal energy band gaps. researchgate.net These characteristics are crucial for their use in a variety of optoelectronic applications. researchgate.net The ability to tune the electronic properties of polythiophenes through the introduction of different substituents is a key area of research in this field. rsc.org

Research into Sensors and Chemical Probes

The unique properties of thiophene-based polymers make them excellent candidates for the development of sensors and chemical probes. nsf.gov For instance, polythiophenes with pendant carboxylic acid groups have been shown to act as chromatic chemosensors, changing color in response to different ions. cmu.edu This colorimetric response can be used to detect the presence of specific metal cations. cmu.edu

Furthermore, thiophene-amine derivatives have been designed and synthesized to act as fluorescent probes for detecting specific analytes, such as picric acid, and for monitoring pH. researchgate.net The sensitivity of these materials to their chemical environment allows for the creation of highly specific and effective sensors. researchgate.net Research has also focused on developing composite films, such as plasma-polymerized thiophene-reduced graphene oxide, for the detection of gases like ammonia (B1221849) and amines at room temperature. mdpi.com

Corrosion Inhibition Studies of Thiophene-Amine Derivatives

Thiophene and its derivatives have been extensively studied for their potential as corrosion inhibitors for various metals, including steel and copper. arabjchem.orgresearchgate.net The presence of heteroatoms like sulfur and nitrogen in the molecular structure of these compounds is believed to enhance their inhibitory action. arabjchem.org These compounds can adsorb onto the metal surface, forming a protective layer that limits the dissolution of the metal. arabjchem.org

Studies have shown that the inhibition efficiency of thiophene derivatives often increases with their concentration. researchgate.netlew.ro For example, certain aminothiophene derivatives have demonstrated significant inhibition efficiency for carbon steel in acidic environments. lew.ro The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. arabjchem.org

| Inhibitor | Metal | Corrosive Medium | Key Findings | Reference |

|---|---|---|---|---|

| Thiophene and its derivatives | Copper | 2 M HNO3 | Act as mixed-type inhibitors; inhibition efficiency increases with concentration. | arabjchem.org |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | Steel | 0.5 M H2SO4 | Acts as a cathodic inhibitor; inhibition efficiency reaches 87% at 5×10−3 M. | researchgate.net |

| 2-amino-4-phenylthiophene-3-carbonitrile (APTC) and 2-amino-4-p-tolylthiophene-3-carbonitrile (ATTC) | Carbon Steel | Perchloric acid | Inhibition efficiency increases with concentration, reaching up to 96% for ATTC. | lew.ro |

| (E)-thiophene-2-carbaldehyde oxime (OXM) and (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum Alloy | 1 M HCl | Act as mixed-type inhibitors; maximum inhibition efficiency of 94.0% and 96% respectively. | researchgate.net |

Advanced Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the electronic properties and reactivity of thiophene (B33073) derivatives. By approximating the electron density of a molecule, DFT calculations can accurately predict various molecular parameters. For thiophene-based systems, DFT studies, often employing the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental in optimizing molecular geometries and understanding the electronic landscape. semanticscholar.orgresearchgate.net

The electronic structure of the thiophene ring is characterized by the delocalization of six π-electrons across the five-membered ring, with the sulfur atom contributing a lone pair to the aromatic system. The introduction of an amino group at the 3-position, and its subsequent protonation to form the hydrochloride salt, significantly influences the electron distribution through inductive and resonance effects. The nitrogen atom's lone pair can interact with the thiophene ring's π-system, modulating the electron density and, consequently, the molecule's reactivity.

Key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in understanding charge transfer within the molecule. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. For instance, studies on related thiophene derivatives have shown that a smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net Theoretical calculations on various thiophene derivatives have reported HOMO-LUMO energy gaps in the range of approximately 2.87 eV to 4.93 eV, depending on the specific substituents and computational methods used. researchgate.netmdpi.com

DFT calculations also allow for the precise determination of geometric parameters. For related 2-aminothiophene derivatives, theoretical bond lengths and angles have shown excellent correlation with experimental data obtained from X-ray crystallography. semanticscholar.org For example, the calculated S-C and C-N bond lengths in a similar structure were found to be approximately 1.767 Å and 1.354 Å, respectively, which closely matched experimental values. semanticscholar.org

Table 1: Representative Calculated Electronic Properties of Thiophene Derivatives from DFT Studies

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.17 to -5.46 eV mdpi.com | Indicates electron-donating ability |

| LUMO Energy | -3.60 to -3.86 eV mdpi.com | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~2.87 to 4.93 eV researchgate.netmdpi.com | Relates to chemical reactivity and stability |

Note: The values are for various thiophene derivatives and provide a theoretical context for Thiophen-3-amine (B96201) hydrochloride.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of Thiophen-3-amine hydrochloride and its interactions with its environment, such as solvent molecules or biological macromolecules.

MD simulations can be employed to assess the stability of a molecule's conformation. By calculating the root-mean-square deviation (RMSD) of atomic positions over the simulation period, researchers can determine if the molecule remains in a stable conformation. For complexes involving thiophene derivatives and biological targets, MD simulations have been used to confirm the stability of the ligand-receptor complex, showing that the molecule maintains its binding pose. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

For thiophene derivatives, QSAR studies have been developed to predict their inhibitory activity against various biological targets, such as human factor Xa. researchgate.net These models often use quantum chemical descriptors derived from DFT calculations, such as electrophilicity index and frontier molecular orbital energies, to build a mathematical relationship with the observed biological activity. researchgate.net The predictive power of these models is assessed using statistical metrics like the correlation coefficient (R²), with successful models achieving high R² values, indicating a strong correlation between the descriptors and the activity. researchgate.net

Similarly, QSPR models can be used to predict the physicochemical properties of this compound, such as its solubility and lipophilicity (logP). ambeed.com For instance, computational tools can predict the logP and pKa of a molecule, which are crucial for understanding its pharmacokinetic profile. These predictive models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Prediction of Spectroscopic Features and Electronic Transitions

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the spectroscopic features of molecules, including their electronic absorption spectra. TD-DFT calculations can determine the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.

For thiophene-based systems, TD-DFT calculations have been successfully used to predict UV-Vis absorption spectra. semanticscholar.orgresearchgate.net The calculations can identify the principal electronic transitions, such as the HOMO → LUMO transition, and their corresponding wavelengths. semanticscholar.org For example, in a related aminothiophene derivative, TD-DFT calculations predicted electronic transitions at specific wavelengths in different solvents, which were in good agreement with experimental data. semanticscholar.org

These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions. By analyzing the molecular orbitals involved in a transition, researchers can determine if it is a localized excitation or involves charge transfer between different parts of the molecule. nih.gov This information is crucial for the rational design of new materials with specific optical properties.

Table 2: Representative Predicted Spectroscopic Data for Thiophene Derivatives

| Spectroscopic Feature | Method | Typical Predicted Values |

|---|---|---|

| UV-Vis Absorption Wavelength (λmax) | TD-DFT | ~257 - 530 nm semanticscholar.orgnih.gov |

| ¹H NMR Chemical Shifts (δ) | GIAO | Good correlation with experimental data mdpi.com |

Note: The values are for various thiophene derivatives and provide a theoretical context for this compound.

Advanced Spectroscopic and Diffraction Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of Thiophen-3-amine (B96201) hydrochloride. Experiments are typically conducted in deuterated solvents, such as dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O), to dissolve the salt and provide a clear analytical window. researchgate.net

In ¹H NMR spectroscopy, the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. The three aromatic protons would appear as distinct signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The coupling constants (J-values) between adjacent protons provide definitive evidence of their relative positions on the ring. The protons of the ammonium (B1175870) group (-NH₃⁺) often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The thiophene ring carbons would resonate in the aromatic region (typically δ 110-140 ppm). The carbon atom bonded to the nitrogen (C3) would be significantly influenced by the electronegativity of the ammonium group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for the unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule.

Regarding conformational analysis, the thiophene ring is inherently aromatic and planar. NMR studies can confirm this rigidity. While some complex thiophene derivatives may exhibit conformational isomerism or restricted rotation, for a small molecule like Thiophen-3-amine hydrochloride, significant conformational exchange is generally not expected under normal conditions. acs.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | 7.8 - 8.2 (dd) | - |

| H-4 | 7.2 - 7.5 (dd) | - |

| H-5 | 7.6 - 7.9 (dd) | - |

| -NH₃⁺ | 8.5 - 9.5 (br s) | - |

| C-2 | - | 120 - 125 |

| C-3 | - | 130 - 135 |

| C-4 | - | 115 - 120 |

| C-5 | - | 125 - 130 |

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary. dd = doublet of doublets, br s = broad singlet.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. wikipedia.orglibretexts.org For this compound, techniques like Electrospray Ionization (ESI) are suitable, as they are "soft" ionization methods that can analyze the intact protonated molecule.

The analysis would reveal a pseudo-molecular ion peak [M+H]⁺ corresponding to the free amine (C₄H₅NS), which has a calculated monoisotopic mass of approximately 99.0146 Da. The detected ion would therefore be at m/z ≈ 100.0224. High-Resolution Mass Spectrometry (HRMS) can be used to measure this mass with high precision, confirming the elemental formula C₄H₆NS⁺. nih.govnih.gov

Under collision-induced dissociation (CID) conditions in a tandem mass spectrometer (MS/MS), the protonated molecular ion fragments in a predictable manner. wikipedia.org The fragmentation pattern provides a structural fingerprint of the molecule. Common fragmentation pathways for aminothiophenes can include the loss of small neutral molecules. researchgate.netlibretexts.org

Table 2: Plausible Mass Spectrometry Fragments for Thiophen-3-amine

| Fragment Ion (Structure) | Plausible Neutral Loss | Predicted m/z |

| [C₄H₅NS]⁺˙ (Molecular Ion of free base) | - | 99 |

| [C₃H₃S]⁺ | HCN | 71 |

| [C₄H₃N]⁺˙ | H₂S | 65 |

| [C₂H₂S]⁺˙ | C₂H₃N | 58 |

Note: The fragmentation pattern is predictive and based on general fragmentation rules for aromatic and heterocyclic amines.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features. The protonation of the amine group to form an ammonium salt (-NH₃⁺) results in characteristic broad absorption bands in the 2800-3200 cm⁻¹ region, which are due to N-H stretching vibrations. researchgate.net This is distinct from a free primary amine, which typically shows two sharper peaks around 3300-3500 cm⁻¹. libretexts.org Other key absorptions include the aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching vibrations of the thiophene ring in the 1400-1600 cm⁻¹ range, and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. avantes.com Thiophene-based compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions within the conjugated system of the aromatic ring. The position of the maximum absorption (λmax) is sensitive to the substitution on the ring and the solvent used for the analysis. ekb.egajol.info The presence of the amino group, even in its protonated form, influences the electronic structure and thus the absorption spectrum.

Table 3: Characteristic IR Absorption Bands and UV-Vis Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| Infrared (IR) | N-H stretching (ammonium salt) | 2800 - 3200 (broad) |

| Aromatic C-H stretching | 3050 - 3150 | |

| Aromatic C=C stretching | 1400 - 1600 | |

| C-N stretching | 1250 - 1350 | |

| Ultraviolet-Visible (UV-Vis) | π → π* transition | ~230 - 260 nm |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing

Table 4: Representative Crystallographic Data for a Thiophene Amine Derivative

| Parameter | Illustrative Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | 9.2 - 10.6 |

| b (Å) | 10.8 - 14.1 |

| c (Å) | 10.3 - 11.2 |

| β (°) | 90 - 99 |

| Z (molecules per unit cell) | 4 |

Note: These values are representative examples from related aminothiophene crystal structures and serve to illustrate typical parameters. researchgate.net

Emerging Research Frontiers and Future Directions

Novel Catalytic Systems for Sustainable Thiophen-3-amine (B96201) Transformations

The development of sustainable chemical processes is a paramount goal in modern chemistry. For thiophene (B33073) derivatives, this translates to creating catalytic systems that are not only efficient but also environmentally benign.

Recent progress in multicomponent reactions (MCRs) has provided a convenient and facile route for synthesizing thiophene derivatives. tandfonline.com These reactions, which can be catalyzed by metals, Lewis bases, or even proceed catalyst-free, offer high structural diversity and molecular complexity in a single step. tandfonline.com Green chemistry principles are also being applied to classical methods like the Gewald reaction, which is a multicomponent condensation for synthesizing 2-aminothiophenes. derpharmachemica.com Microwave-assisted organic synthesis (MAOS) is one such green approach that has been successfully demonstrated. derpharmachemica.com

Researchers are also exploring the use of novel catalytic systems to improve the efficiency and sustainability of thiophene synthesis. For instance, a bismuth triflate [Bi(OTf)3] immobilized in an ionic liquid has been shown to be a novel and reusable catalytic system for the synthesis of thiophene derivatives from 1,4-diketones. researchgate.net This system offers significant improvements in reaction rates and yields while avoiding harsh acidic conditions. researchgate.net Furthermore, the development of catalysts based on earth-abundant metals like iron and nickel is gaining traction as a more sustainable alternative to precious metal catalysts. diva-portal.orgchemrxiv.org For example, nickel-based catalysts have been effectively used for the N-di-methylation of various amines, including those with thiophene substituents. chemrxiv.org

The table below summarizes some of the novel catalytic systems being explored for thiophene synthesis.

| Catalytic System | Reaction Type | Advantages |